molecular formula C17H17ClN2O4 B4509915 6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol

6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol

Cat. No. B4509915
M. Wt: 348.8 g/mol
InChI Key: NIVIDCBAVSAEDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step chemical reactions, including the Mannich reaction, which is used for creating compounds with similar structures. For example, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one was prepared from 6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane using the Mannich reaction, showcasing a methodology that could be relevant for synthesizing the target compound (Sharifkanov et al., 2001).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the absolute configurations of complex molecules. Studies on similar compounds have employed this technique to establish stereochemical and physicochemical properties, offering insights into how one might analyze the target compound's structure (Kimura et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving similar molecules can exhibit selectivity in cyclization, as seen in the synthesis of 3,4-dihydro-2(1H)-quinolinones, providing a foundation for understanding the reactivity of the target compound (Tsubusaki & Nishino, 2009). Additionally, the acylation of certain azaspiro compounds demonstrates specific chemical properties that could be relevant to understanding the target molecule's behavior (Konovalova et al., 2014).

Physical Properties Analysis

The physical properties of complex organic molecules, including lipophilicity and pharmacokinetic profiles, are essential for their potential application in pharmaceuticals. These properties were examined for certain quinolones, suggesting approaches for analyzing the target compound's physical characteristics (Kimura et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity with metal ions and the formation of chelates, can provide insights into the functionality of complex molecules. Studies on 8-quinolinol derivatives have explored these aspects, which could inform the analysis of the target compound's chemical properties (Hata & Uno, 1972).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve in-depth studies of its pharmacological activity, toxicity, and efficacy in preclinical and clinical trials .

properties

IUPAC Name

6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-11-1-2-14-12(9-11)15(21)13(10-19-14)16(22)20-5-3-17(4-6-20)23-7-8-24-17/h1-2,9-10H,3-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVIDCBAVSAEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol
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6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol

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